molecular formula C14H16N4O2 B053195 4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide CAS No. 113424-69-4

4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide

Cat. No.: B053195
CAS No.: 113424-69-4
M. Wt: 272.3 g/mol
InChI Key: ZBQNIMXSRDLLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is a chemical compound with the molecular formula C14H16N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group at the 3-position, an isopropyl group at the N-position, a phenyl group at the 6-position, and a 4-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions. The isopropyl group at the N-position can be added via alkylation reactions. The phenyl group at the 6-position can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Oxidation: The 4-oxide functional group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 4-oxide group to a hydroxylamine or amine group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium, copper, nickel.

Major Products Formed

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Hydroxylamine or amine derivatives.

    Substitution Products: Functionalized pyrazinecarboxamides.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to antimicrobial effects.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell wall formation in microorganisms. In cancer cells, it may induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the isopropyl group and 4-oxide functional group.

    3-Amino-N-propyl-6-phenyl-2-pyrazinecarboxamide 4-oxide: Similar structure but with a propyl group instead of an isopropyl group.

    3-Amino-6-phenyl-N-methyl-2-pyrazinecarboxamide 4-oxide: Contains a methyl group instead of an isopropyl group.

Uniqueness

3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is unique due to the presence of the isopropyl group at the N-position and the 4-oxide functional group. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

113424-69-4

Molecular Formula

C14H16N4O2

Molecular Weight

272.3 g/mol

IUPAC Name

4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19)

InChI Key

ZBQNIMXSRDLLPH-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2

Synonyms

Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.